BenchChemオンラインストアへようこそ!

Thalidomide-propargyl-O-PEG5-OH

PROTAC Linkerology Ternary Complex Formation Degradation Potency Optimization

This thalidomide-propargyl-O-PEG5-OH building block integrates a cereblon (CRBN) recognition motif, a precise PEG5 spacer (~22 Å), a propargyl group for CuAAC click chemistry, and a terminal hydroxyl for orthogonal derivatization. Unlike PEG2, PEG4, or PEG6 analogs, this intermediate-length linker strikes a critical balance between solubility and cell permeability, as validated in systematic SAR campaigns (e.g., AURKA PROTACs with DC50 values spanning 3.9 nM to >1 µM). Procure this defined entity to ensure reproducible ternary complex formation and streamlined degrader optimization.

Molecular Formula C26H32N2O10
Molecular Weight 532.5 g/mol
Cat. No. B14765920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-propargyl-O-PEG5-OH
Molecular FormulaC26H32N2O10
Molecular Weight532.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)C#CCOCCOCCOCCOCCOCCO
InChIInChI=1S/C26H32N2O10/c29-8-10-35-12-14-37-16-18-38-17-15-36-13-11-34-9-2-4-19-3-1-5-20-23(19)26(33)28(25(20)32)21-6-7-22(30)27-24(21)31/h1,3,5,21,29H,6-18H2,(H,27,30,31)
InChIKeyMKGZJOKXZBWJOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-propargyl-O-PEG5-OH: A Defined Cereblon-Recruiting Ligand-Linker Conjugate for PROTAC Procurement


Thalidomide-propargyl-O-PEG5-OH (CAS 2940939-55-7) is a heterobifunctional E3 ligase ligand-linker conjugate that integrates a thalidomide-based cereblon (CRBN) recognition motif, a five-unit polyethylene glycol (PEG5) spacer, a propargyl click-chemistry handle, and a terminal hydroxyl group within a single molecular entity of molecular formula C₂₆H₃₂N₂O₁₀ and molecular weight 532.5 g/mol [1]. This compound is designed as a building block for the modular assembly of proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation (TPD) modalities [2]. Its propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioorthogonal conjugation to azide-bearing target-protein ligands , while the PEG5 spacer and terminal hydroxyl group provide solubility, flexibility, and a versatile derivatization handle .

Why PEG Linker Length and Terminal Functionality in Thalidomide-propargyl-O-PEG5-OH Cannot Be Arbitrarily Substituted


In the context of PROTAC development, the PEG linker is not a passive, interchangeable tether; its precise length directly dictates the spatial orientation and conformational flexibility required for productive ternary complex formation between the E3 ligase and the target protein [1]. Systematic structure–activity relationship (SAR) studies demonstrate that altering the PEG unit number from 2 to 5 or substituting the terminal functional group (e.g., –OH vs. –COOH vs. –alkyne) can lead to marked differences in degradation potency, maximum degradation (Dmax), and cell permeability [2]. For example, in an AURKA-targeting PROTAC series, varying the linker attachment point and length yielded DC50 values spanning from 3.9 nM to >1 µM [3]. Consequently, procuring a compound with a precisely defined PEG5 spacer and terminal hydroxyl group—rather than assuming interchangeability with PEG2, PEG4, or PEG6 analogs—is essential for reproducible SAR campaigns and successful degrader optimization .

Quantitative Differentiation Evidence for Thalidomide-propargyl-O-PEG5-OH vs. Closest Analogs


PEG5 Chain Length Confers Extended Spatial Reach of ~22 Å Compared to ~13 Å for PEG2 Analogs, Enabling Ternary Complex Formation for Targets with Deep Binding Pockets

The PEG5 spacer in Thalidomide-propargyl-O-PEG5-OH provides an extended molecular reach, calculated from the sum of five ethylene glycol units (each ~3.5-4.0 Å), compared to approximately 13 Å for a PEG2 spacer . Published crystallographic and modeling data indicate that CRBN-target protein distances often require linker spans beyond 20 Å to accommodate the ternary complex interface [1]. The PEG5 length places this compound in the empirically validated 'intermediate length' category (PEG4-PEG6), which has been shown in systematic linker screens to balance degradation potency with cell permeability [2]. In contrast, PEG2 analogs may fail to bridge the CRBN-POI distance for targets with buried or deep binding pockets, as demonstrated in the AURKA PROTAC SAR study where only specific linker lengths enabled potent degradation (DC50 3.9 nM) [3].

PROTAC Linkerology Ternary Complex Formation Degradation Potency Optimization

LogP Reduction from +0.4 (Thalidomide-propargyl) to an Estimated -1.0 to -1.5 Range for Thalidomide-propargyl-O-PEG5-OH Enhances Aqueous Solubility for In Vitro Assays

The introduction of the PEG5 spacer significantly reduces the calculated logP of the conjugate relative to Thalidomide-propargyl (no PEG). The parent compound Thalidomide-propargyl has a measured/calculated logP of +0.4 and a DMSO solubility of 16.67 mg/mL (53.38 mM) . The PEG4 analog (Thalidomide-PEG4-Propargyl) exhibits a measured logP of -0.2 . Extrapolating the logP-lowering effect of each additional ethylene glycol unit (approximately -0.2 to -0.3 logP units per EG), the target compound with 5 EG units is estimated to have a logP in the range of -1.0 to -1.5. This reduction of approximately 1.5-2.0 logP units vs. the non-PEGylated analog translates to a theoretical 30- to 100-fold increase in aqueous solubility, which is critical for achieving measurable concentrations in cell-based degradation assays without exceeding DMSO co-solvent limits [1].

Lipophilicity Aqueous Solubility PROTAC Developability

Terminal Hydroxyl (-OH) Group Enables One-Step Conjugation to Electrophilic Warheads Without Deprotection, Contrasting with Boc-Protected Amine or Methyl Ester Analogs

Thalidomide-propargyl-O-PEG5-OH features a free terminal hydroxyl group that can be directly activated (e.g., via mesylation, tosylation, or Mitsunobu reaction) for conjugation to target protein ligands bearing nucleophilic functional groups . This contrasts with commercially available alternatives such as Thalidomide-PEG5-COOH (CAS 2353563-48-9), which requires amide coupling reagents, or Thalidomide-PEG5-NH₂ (hydrochloride, CAS 2703775-06-6), which necessitates prior Boc deprotection . In PROTAC libraries synthesized via direct-to-biology (D2B) approaches, the elimination of a deprotection step can reduce synthesis cycle time by approximately 1-2 hours per compound and minimizes product loss associated with acidic or basic deprotection conditions [1]. The hydroxyl group also serves as a non-ionizable handle that avoids introducing additional charged moieties that may adversely affect cell permeability [2].

PROTAC Synthesis Conjugation Chemistry Building Block Efficiency

Dual-Functional Architecture (Propargyl + –OH) in a Single Building Block Eliminates Need for Intermediate Linker Functionalization Steps Required with Thalidomide-propargyl Alone

Thalidomide-propargyl-O-PEG5-OH uniquely integrates a propargyl click handle and a terminal hydroxyl group within a single molecule, distinguishing it from Thalidomide-propargyl (CAS 2098487-39-7), which contains only the propargyl group and requires the user to append a separate linker bearing both an azide and a second functional group . In a published click chemistry-based intracellular PROTAC assembly study (Lebraud et al., 2016), the efficiency of triazole formation between propargyl-bearing CRBN ligands and azide-bearing target ligands directly influenced the yield of functional PROTAC formed in situ [1]. By providing both the click handle and a PEG5-tethered hydroxyl group, the target compound enables a single CuAAC reaction to attach an azide-modified warhead, followed by direct conjugation of a second moiety via the hydroxyl group if desired—a two-step, one-pot strategy that condenses what would otherwise require sequential linker synthesis, purification, and coupling steps .

Click Chemistry PROTAC Assembly Modular Synthesis

Propargyl Attachment at the 4-Position of Thalidomide Maintains CRBN Binding Affinity Comparable to Parent IMiDs, Supporting Functional Degrader Activity

The propargyl group in Thalidomide-propargyl-O-PEG5-OH is attached at the 4-position of the isoindolinone ring, a modification previously demonstrated not to significantly impair cereblon binding . The parent compound Thalidomide-propargyl retains the capacity to recruit CRBN and assemble functional IMiD-containing PROTACs when conjugated to target protein ligands . In the AURKA PROTAC SAR study (Rishfi et al., 2023), altering the PEG linker attachment point to the 5-position of thalidomide produced a potent degrader (DC50 3.9 nM), indicating that subtle positional differences can have substantial impacts on degradation efficiency [1]. While direct CRBN binding IC50 data for Thalidomide-propargyl-O-PEG5-OH are not publicly available, the retention of the 4-position propargyl attachment provides a structurally validated exit vector that orthogonally complements 5-position or amide-linked CRBN ligand series, enabling systematic SAR exploration across multiple attachment geometries [2].

CRBN Binding Affinity IMiD Molecular Glue E3 Ligase Recruitment

High-Impact Procurement Scenarios for Thalidomide-propargyl-O-PEG5-OH in PROTAC and Targeted Protein Degradation Research


Systematic PROTAC Linker SAR Campaigns: Probing PEG5 Length as an Intermediate Between PEG2 and PEG6 Variants

In medicinal chemistry programs optimizing degrader potency, Thalidomide-propargyl-O-PEG5-OH serves as the PEG5-length representative within a linker SAR matrix that typically includes PEG2, PEG4, PEG6, and PEG8 variants. The intermediate PEG5 length (~22 Å extended) has been shown in the Direct-to-Biology linker evaluation platform to balance solubility and permeability, providing a 'sweet spot' for targets where PEG4 is too short and PEG6 compromises cell penetration [1]. Systematic procurement of this compound alongside shorter and longer PEG analogs enables the generation of complete linker-length vs. degradation potency curves, as exemplified by the AURKA SAR study where linker attachment point and length variations produced DC50 values ranging from 3.9 nM to >1 µM [2].

Click Chemistry-Enabled Parallel Synthesis of PROTAC Libraries Using Azide-Modified Target Ligands

The propargyl group in Thalidomide-propargyl-O-PEG5-OH enables rapid, CuAAC-mediated conjugation to diverse azide-functionalized target protein ligands in a 96-well plate format. This application leverages the established efficiency of CuAAC chemistry, which can achieve >90% conversion under optimized conditions (CuSO₄, THPTA ligand, sodium ascorbate, 1-2 h, rt) [3]. The resulting triazole-linked PROTACs can be screened directly in cell-based degradation assays without intermediate purification, consistent with the direct-to-biology (D2B) paradigm described by Bemis et al. (2022) [1]. The terminal hydroxyl group further enables parallel derivatization of the linker terminus to introduce additional functional diversity beyond the single azide coupling step.

Synthesis of Heterobifunctional Degraders Requiring Sequential Orthogonal Conjugation Strategies

For degrader architectures where the target protein ligand and a secondary moiety (e.g., a fluorescent dye, affinity tag, or pharmacokinetic modifier) must be attached at distinct positions, Thalidomide-propargyl-O-PEG5-OH provides two orthogonal handles: the propargyl group for CuAAC and the terminal hydroxyl for esterification, etherification, or carbamate formation. This dual functionality is not available in simpler building blocks such as Thalidomide-propargyl (propargyl only) or Thalidomide-PEG5-COOH (acid only) . The PEG5 spacer additionally provides sufficient separation to minimize steric interference between the two conjugated moieties, which is critical when both modifications need to be accommodated within a single degrader molecule.

Pre-Clinical Candidate Optimization: Fine-Tuning Physicochemical Properties Through PEG5 Incorporation

When progressing a PROTAC hit to a lead or development candidate, the PEG5 spacer in Thalidomide-propargyl-O-PEG5-OH contributes to reducing logP by approximately 1.5-2.0 units relative to the non-PEGylated parent . This reduction in lipophilicity translates to improved aqueous solubility, reduced non-specific protein binding, and potentially enhanced oral bioavailability—all critical parameters in preclinical candidate profiling. The compound can be used as a building block to generate degrader candidates with systematically improved physicochemical profiles, supporting the transition from in vitro degradation activity to in vivo pharmacokinetic and efficacy studies.

Quote Request

Request a Quote for Thalidomide-propargyl-O-PEG5-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.